molecular formula C11H10N6O2 B11061034 4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B11061034
M. Wt: 258.24 g/mol
InChI Key: FJDLDSKRKGERRN-UHFFFAOYSA-N
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Description

4-[5-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a triazole ring, which is further connected to an oxadiazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of catalysts such as cesium carbonate and reducing agents like sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The triazole and oxadiazole rings can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing critical roles.

Major Products Formed

The major products formed from these reactions include phenolic derivatives, amine derivatives, and substituted triazole compounds. These products can further undergo additional modifications to yield a wide range of structurally diverse molecules.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine stands out due to its unique combination of triazole and oxadiazole rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10N6O2

Molecular Weight

258.24 g/mol

IUPAC Name

4-[5-(4-methoxyphenyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C11H10N6O2/c1-18-8-4-2-7(3-5-8)9-6-13-16-17(9)11-10(12)14-19-15-11/h2-6H,1H3,(H2,12,14)

InChI Key

FJDLDSKRKGERRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=NN2C3=NON=C3N

Origin of Product

United States

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